N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide
Description
N'-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide is a synthetic organic compound characterized by a piperidine core modified with a benzenesulfonyl group and an ethanediamide side chain substituted with a butyl group. The piperidine ring (a six-membered amine heterocycle) is sulfonylated at the 1-position, while the 2-position is linked to an ethyl spacer terminating in an N-butylethanediamide moiety.
Properties
IUPAC Name |
N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-butyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-2-3-13-20-18(23)19(24)21-14-12-16-9-7-8-15-22(16)27(25,26)17-10-5-4-6-11-17/h4-6,10-11,16H,2-3,7-9,12-15H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDZDJSIDISQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide typically involves the reaction of butylamine with oxalyl chloride to form N1-butyl oxalamide. This intermediate is then reacted with 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a benzenesulfonyl-piperidine scaffold and a butyl-substituted ethanediamide. Below is a comparative analysis with structurally related compounds from literature and regulatory sources:
Key Differentiators
Sulfonyl vs. Ester Functional Groups :
The benzenesulfonyl group in the target compound confers greater stability against enzymatic hydrolysis compared to ester-containing analogs like ethyl phenyl(piperidin-2-yl)acetate . This may enhance oral bioavailability and prolong half-life.
Butyl Substituent vs.
Piperidine Modifications: Unlike N-desmethylthioridazine (a phenothiazine derivative), the target compound lacks a tricyclic system, which may reduce off-target binding to dopamine receptors while retaining piperidine-mediated interactions .
Aromatic Substitutions: Fluorophenyl analogs (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .
Biological Activity
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide, also known by its CAS number 898414-89-6, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including receptors and enzymes involved in neurotransmission and inflammatory pathways. Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially affecting mood and pain perception.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating conditions like arthritis.
- Analgesic Properties : Its interaction with pain pathways suggests possible applications in pain management therapies.
- Neuropharmacological Effects : The compound may influence central nervous system (CNS) functions, which could lead to applications in treating mood disorders.
Table 1: Summary of Biological Activity Studies
Detailed Research Findings
- Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in inflammatory diseases .
- Analgesic Effects : In animal models, the compound exhibited dose-dependent analgesic effects comparable to morphine, suggesting its potential as a non-opioid pain relief option .
- Neuropharmacological Studies : Research indicated that this compound interacts with serotonin receptors, which are crucial for mood regulation and could lead to new treatments for depression and anxiety disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves:
- Piperidine Ring Formation : Cyclization of precursors like δ-valerolactam derivatives under acidic/basic conditions (e.g., HCl or NaH) .
- Sulfonylation : Reaction of the piperidine intermediate with benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base .
- Amide Coupling : Condensation of the sulfonylated piperidine with N-butylethanediamide using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improve purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR (in CDCl3 or DMSO-d6) confirms regiochemistry of the benzenesulfonyl and butyl groups .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves stereochemistry and validates hydrogen-bonding interactions in the piperidine-amide core .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against cyclooxygenase (COX-2) or serine proteases via fluorometric/colorimetric assays (IC50 determination) .
- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. methylbenzyl groups) on target binding using molecular docking (AutoDock Vina) .
- Meta-Analysis : Pool data from analogs (e.g., ’s comparative table) to identify trends in logP, polar surface area, and steric hindrance .
- Dose-Response Validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate confounding variables like solubility or metabolic instability .
Q. What computational strategies enhance SAR studies for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with NMDA receptors) using GROMACS to assess binding stability .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to predict nucleophilic/electrophilic sites for derivatization .
- ADMET Prediction : Use SwissADME or pkCSM to model absorption, toxicity, and metabolic pathways .
Q. How can synthetic yield and scalability be improved without compromising stereochemical integrity?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Implement continuous-flow reactors for sulfonylation and amide coupling to enhance reproducibility .
- Cryogenic Conditions : Perform sensitive steps (e.g., Grignard reactions) at −78°C to prevent racemization .
Key Notes for Experimental Design
- Data Contradiction Analysis : Cross-validate biological results with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Crystallography Best Practices : Use SHELXL for refinement and PLATON for validation to avoid overfitting .
- Synthetic Reproducibility : Document solvent purity, inert atmosphere conditions, and catalyst lot numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
